4-Chloro-3,5-difluoro-2-methylpyridine
Overview
Description
4-Chloro-3,5-difluoro-2-methylpyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine, fluorine, and methyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluoro-2-methylpyridine typically involves the fluorination of pyridine derivatives. One common method includes the use of cesium fluorosulfate (CsSO₄F) as a fluorinating agent. The reaction is carried out at room temperature, producing a mixture of fluorinated pyridine products .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of alternative fluorinating agents that offer higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-difluoro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce pyridine N-oxides or reduced pyridine derivatives.
Scientific Research Applications
4-Chloro-3,5-difluoro-2-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluoro-2-methylpyridine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
- 2-Chloro-3-fluoro-5-methylpyridine
- 4-Chloro-3-methoxy-2-methylpyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Comparison: 4-Chloro-3,5-difluoro-2-methylpyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs, which may only have one halogen substituent .
Properties
IUPAC Name |
4-chloro-3,5-difluoro-2-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c1-3-6(9)5(7)4(8)2-10-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWIMBKJDARNCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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